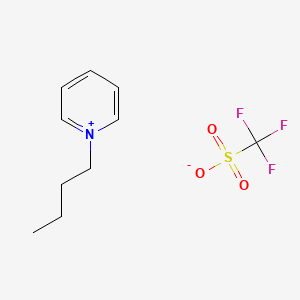

1-Butylpyridinium triflate

説明

Overview of Ionic Liquids and Their Significance in Chemical Research

Ionic liquids (ILs) are salts that exist in a liquid state at or near room temperature, typically defined as having a melting point below 100°C. auctoresonline.orgacs.org This unique characteristic stems from their composition of poorly coordinated, asymmetric ions that hinder the formation of a stable crystal lattice. auctoresonline.org The interest in ionic liquids has grown exponentially since the late 1990s, driven by their potential as "green" solvents due to their negligible vapor pressure, which mitigates air pollution. auctoresonline.orgresearchgate.netontosight.ai

The significance of ionic liquids in chemical research is multifaceted. Their tunable nature, achieved by modifying the cation and anion, allows for the design of ILs with specific properties tailored for various applications. acs.org Key properties that make them attractive for research include high thermal and chemical stability, a wide electrochemical window, and the ability to dissolve a diverse range of organic, inorganic, and polymeric materials. auctoresonline.orgacs.org These characteristics have led to their investigation in numerous fields, including:

Catalysis: Acting as catalysts or catalyst supports. ontosight.ainih.gov

Electrochemistry: Serving as electrolytes in batteries and solar cells. researchgate.netontosight.ai

Synthesis: Providing a reaction medium that can enhance reaction rates and selectivity. ontosight.ai

Separations: Used in liquid-liquid extraction and gas capture processes. acs.orgnih.gov

Materials Science: Employed in the synthesis of polymers and as lubricants. researchgate.netnih.gov

The "designer" aspect of ionic liquids allows researchers to fine-tune properties like viscosity, density, and miscibility, making them highly versatile tools in modern chemistry. researchgate.net

Specific Context of Pyridinium-Based Ionic Liquids in Contemporary Chemistry

Within the vast family of ionic liquids, pyridinium-based ILs represent a significant and extensively studied subclass. labinsights.nl The pyridinium (B92312) cation, derived from pyridine (B92270), can be functionalized at various positions, allowing for a high degree of structural and functional diversity. labinsights.nl This adaptability makes them suitable for a wide array of applications.

Monosubstituted pyridinium-based ionic liquids, where a single functional group is attached to the pyridine ring, are particularly common. labinsights.nl These compounds have demonstrated excellent chemical and thermal stabilities. labinsights.nl Their applications are broad and include:

Electrochemical Devices: Due to their high ionic conductivity, they are used as electrolytes in secondary batteries and as modifiers for electrodes in electrochemical sensors. labinsights.nl

Catalysis: They can function as catalysts for various chemical reactions. labinsights.nl

Heating Media: Their stability makes them safe heating media. labinsights.nl

Lubricants: They have shown promise as high-performance lubricants. labinsights.nl

The ability to introduce specific functionalities, such as ester groups to enhance biodegradability, further highlights the versatility of pyridinium-based ILs. rsc.org Research has also explored their use in promoting chemical reactions like the Knoevenagel condensation and in stabilizing enzymes like lipase. mdpi.comnih.gov Furthermore, the incorporation of magnetic metals into the anion can create magnetic ionic liquids, which are easily separable and recyclable catalysts. ajchem-a.com

Rationale for Focused Research on 1-Butylpyridinium (B1220074) Triflate

The specific ionic liquid, 1-butylpyridinium triflate, with the chemical formula C₁₀H₁₄F₃NO₃S, has garnered focused research attention due to its unique combination of a 1-butylpyridinium cation and a triflate (trifluoromethanesulfonate) anion. ontosight.ainih.gov This particular pairing of ions imparts a distinct set of physicochemical properties that are of significant interest to the scientific community.

The rationale for this focused research stems from several key areas:

Fundamental Thermophysical Properties: A comprehensive understanding of the thermophysical properties of this compound is crucial for its potential application. Researchers have conducted detailed studies on its density, viscosity, refractive index, speed of sound, surface tension, and heat capacity over a range of temperatures. nih.govacs.org These studies are essential for designing and modeling processes that might utilize this ionic liquid.

Potential Applications: The properties of this compound suggest its utility in various applications. Its high thermal stability and negligible vapor pressure make it a candidate for use in catalysis, electrochemistry, and as a medium for chemical synthesis. ontosight.ai For instance, it has been investigated in mixtures with Lewis acids like aluminum chloride and iron(III) chloride for catalytic applications. google.com

Phase Behavior and Structural Characterization: Detailed studies on the phase behavior, including melting points and polymorphism, provide crucial information for the practical handling and application of this compound. acs.orgresearchgate.net Understanding its crystalline structure and how it behaves under different temperature conditions is vital for its industrial use. acs.org

In essence, the focused research on this compound is driven by the need to build a comprehensive dataset of its properties, understand the structure-property relationships dictated by its constituent ions, and explore its potential in a variety of chemical applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄F₃NO₃S | nih.gov |

| Molecular Weight | 285.29 g/mol | nih.gov |

| CAS Number | 390423-43-5 | ontosight.ainih.gov |

Structure

2D Structure

特性

IUPAC Name |

1-butylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFWDPZVLOCGRP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049292 | |

| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390423-43-5 | |

| Record name | 1-Butylpyridinium triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYLPYRIDINIUM TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Butylpyridinium Triflate

Established Synthetic Pathways and Their Mechanistic Underpinnings

The synthesis of 1-butylpyridinium (B1220074) triflate is typically achieved through two well-established routes: the anion exchange (metathesis) of a 1-butylpyridinium halide with a triflate source, or the direct alkylation of pyridine (B92270) with a butylating agent containing a triflate group.

Metathesis, or double displacement, is a common and versatile method for preparing ionic liquids, including 1-butylpyridinium triflate. nih.gov This process involves the exchange of ions between two starting compounds. Typically, a 1-butylpyridinium salt with a simple halide anion (like bromide or chloride) is reacted with a source of the triflate anion. nih.govnih.gov The driving force for this reaction is often the formation of an insoluble inorganic salt that precipitates from the reaction mixture, simplifying the purification of the desired ionic liquid. nih.gov

A widely employed metathesis reaction for the synthesis of this compound involves the use of a metal triflate, such as potassium triflate (KOTf). nih.govgoogle.com In this procedure, 1-butylpyridinium chloride or bromide is reacted with KOTf. google.com The reaction is typically carried out in a solvent like acetone (B3395972) or acetonitrile (B52724), in which the reactants are soluble but the resulting potassium chloride (KCl) or potassium bromide (KBr) is not. nih.govgoogle.comosti.gov This insolubility causes the potassium halide to precipitate out of the solution, which can then be easily removed by filtration. nih.govosti.gov Subsequent removal of the solvent under vacuum yields the this compound. nih.govgoogle.com

One specific example involves reacting N-butylpyridinium chloride with 1.1 equivalents of potassium trifluoromethanesulfonate (B1224126) in acetone for 24 hours. After filtration to remove the salt byproduct and distillation to remove the acetone, an unpurified ionic liquid is obtained. google.com Another reported synthesis mixed 4-methyl-N-butylpyridinium bromide with a 20% excess of potassium triflate in acetonitrile. osti.gov

A one-pot synthesis method has also been developed where pyridine is reacted with 1-chlorobutane (B31608) in the presence of potassium triflate under microwave irradiation. This approach can yield the desired ionic liquid in the range of 60% to 79%. nih.govmdpi.comresearchgate.net The use of 1-bromoalkanes in place of 1-chloroalkanes can lower the required reaction temperature and increase the yield up to 90%. nih.gov

Table 1: Synthesis of this compound via Metathesis with KOTf

| Starting Pyridinium (B92312) Salt | Triflate Source | Solvent | Reaction Conditions | Byproduct | Yield | Reference |

|---|---|---|---|---|---|---|

| N-butylpyridinium chloride | Potassium trifluoromethanesulfonate | Acetone | 24 hours | Potassium chloride | Not specified | google.com |

| 4-methyl-N-butylpyridinium bromide | Potassium triflate | Acetonitrile | Not specified | Potassium bromide | 89% | osti.gov |

Ammonium (B1175870) triflate can also be utilized as the triflate source in metathesis reactions to synthesize triflate-based ionic liquids. nih.gov The general principle remains the same as with metal triflates, where a 1-butylpyridinium halide would be reacted with ammonium triflate. The selection of an appropriate solvent would be crucial to facilitate the precipitation of the resulting ammonium halide, thereby driving the reaction to completion and simplifying purification.

Triflic acid (CF3SO3H) is a strong protic acid that can be used to prepare triflate ionic liquids. nih.govionike.com For the synthesis of this compound, this would typically involve the reaction of a basic precursor, such as a 1-butylpyridinium hydroxide (B78521) or carbonate, with triflic acid in an acid-base neutralization reaction. Alternatively, a protic pyridinium ionic liquid can be formed by the direct reaction of pyridine or its derivatives with triflic acid. ionike.com For instance, 2-methylpyridine (B31789) can react with trifluoromethanesulfonic acid, typically in a solvent like chloroform, to produce the corresponding pyridinium triflate salt. ionike.com A similar direct protonation of 1-butylpyridine with triflic acid would yield this compound. Another procedure describes the synthesis of 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate by reacting 2-chloropyridine (B119429) and ethoxyacetylene with triflic acid in dichloromethane. orgsyn.org

An alternative and often more direct route to this compound is through alkylation. This method avoids the formation of inorganic salt byproducts, leading to a higher atom economy and a simpler purification process. nih.govresearchgate.net

This synthetic strategy involves the direct reaction of pyridine with an alkyl triflate, such as butyl trifluoromethanesulfonate. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic butyl group of the alkyl triflate. This results in the formation of the 1-butylpyridinium cation and the displacement of the triflate anion, directly yielding the desired ionic liquid. nih.govresearchgate.net This type of synthesis can often be carried out under solvent-free conditions, which is advantageous from a green chemistry perspective. nih.govresearchgate.net

For example, various N-alkylpyridinium triflates have been synthesized by the alkylation of pyridine derivatives with the corresponding alkyl triflate esters. rit.edu A general method for preparing triflate ionic liquids involves the alkylation of organic bases like amines, phosphines, or heterocyclic compounds with methyl or ethyl triflate, which can proceed rapidly at room temperature under solvent-free conditions with quantitative yields. nih.govmdpi.comresearchgate.net While not specifically detailing the butyl derivative, this demonstrates the viability of the pathway.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| [C4Py][OTf] |

| 1-Butylpyridinium bromide |

| 1-Butylpyridinium chloride |

| Potassium triflate |

| KOTf |

| Potassium chloride |

| KCl |

| Potassium bromide |

| KBr |

| 4-methyl-N-butylpyridinium bromide |

| Pyridine |

| 1-Chlorobutane |

| 1-Bromoalkanes |

| Ammonium triflate |

| Triflic acid |

| CF3SO3H |

| 1-Butylpyridinium hydroxide |

| 1-Butylpyridinium carbonate |

| 2-Methylpyridine |

| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate |

| 2-Chloropyridine |

| Ethoxyacetylene |

| Butyl trifluoromethanesulfonate |

| Methyl triflate |

Alkylation Reactions for Ionic Liquid Formation

Alkylation of Pyridines with Methyl Trifluoromethanesulfonate

A highly effective and clean method for preparing pyridinium triflates involves the direct alkylation of pyridine derivatives with alkyl trifluoromethanesulfonates. researchgate.net Specifically, the use of methyl trifluoromethanesulfonate (methyl triflate) is a powerful and versatile strategy for creating N-methylpyridinium triflate salts. mdpi.com This reaction is notable for its ability to proceed under solvent-free conditions, often at low temperatures (0 °C), and typically results in quantitative yields of the desired ionic liquid. researchgate.netmdpi.com The high reactivity of methyl triflate allows for the efficient methylation of various substituted pyridines. mdpi.com For instance, 2-methyl-5-ethylpyridine and 2,4,6-trimethylpyridine (B116444) can be methylated in quantitative yield. mdpi.com However, significant steric hindrance, as seen with 2,4,6-tris(t-butyl)pyridine, can impede the reaction, leading to slower rates and lower yields. mdpi.com This method avoids the formation of by-products like methyl chloride or methyl bromide, which are common in other routes, simplifying purification. researchgate.net

Table 1: Synthesis of Pyridinium Triflates via Alkylation with Methyl Triflate

| Pyridine Derivative | Product | Reaction Conditions | Yield | Source |

| Pyridine | N-Methylpyridinium Triflate | 0 °C to 25 °C, Solvent-Free | Quantitative | mdpi.com |

| 3-Butylpyridine | N-Methyl-3-butylpyridinium Triflate | 0 °C to 25 °C, Solvent-Free | Quantitative | mdpi.com |

| 2-Methyl-5-ethylpyridine | 1,2-Dimethyl-5-ethylpyridinium Triflate | 0 °C to 25 °C, Solvent-Free | Quantitative | mdpi.com |

| 2,4,6-Trimethylpyridine | 1,2,4,6-Tetramethylpyridinium Triflate | 0 °C to 25 °C, Solvent-Free | Quantitative | mdpi.com |

This table showcases the versatility and high efficiency of direct alkylation using methyl triflate for synthesizing various pyridinium-based ionic liquids.

One-Pot Synthesis Approaches

One-pot synthesis represents a streamlined approach to producing ionic liquids, improving efficiency by reducing the number of separate reaction and purification steps. mdpi.comscirp.org Such methodologies are particularly valuable when combined with energy-efficient techniques like microwave or ultrasound irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netscielo.org.mx This technology is particularly effective for synthesizing ionic liquids, including this compound. mdpi.com A notable one-pot, solvent-free method involves reacting pyridine with an alkyl halide, such as 1-chlorobutane, in the presence of potassium triflate under microwave irradiation. mdpi.com The reaction mixture is heated to temperatures up to 180 °C, yielding the desired ionic liquid in good yields. mdpi.com The primary by-product in this reaction is potassium chloride (KCl). mdpi.com The use of microwave irradiation can drastically reduce reaction times, in some cases from hours to mere minutes. scielo.org.mx

Table 2: Microwave-Assisted One-Pot Synthesis of Triflate Ionic Liquids

| Cation Source | Anion Source | Alkylating Agent | Yield | Source |

| Pyridine | Potassium Triflate | 1-Chlorobutane | 60-79% | mdpi.com |

| N-Methylimidazole | Potassium Triflate | 1-Chlorobutane | 60-79% | mdpi.com |

| N-Methylpyrrolidine | Potassium Triflate | 1-Chlorobutane | 60-79% | mdpi.com |

This table summarizes the yields for a one-pot synthesis of various triflate ionic liquids under microwave irradiation, demonstrating a robust method for their preparation.

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy from acoustic cavitation to enhance chemical reactivity. ijcce.ac.ir This method promotes efficient mixing and mass transfer, which can lead to faster reactions and improved yields. ijcce.ac.irnih.gov The application of power ultrasound has been tested for the solventless synthesis of ionic liquids. mdpi.com The process is valued for reducing reaction times and energy consumption, aligning with the principles of sustainable chemical production. ijcce.ac.ir

To further enhance reaction efficiency, the combination of microwave and ultrasound irradiation has been explored for the solvent-free synthesis of ionic liquids. mdpi.com This dual-energy approach aims to leverage the benefits of both technologies simultaneously—the rapid, uniform heating from microwaves and the enhanced mass transfer and activation from ultrasonic cavitation. This combined method represents a frontier in developing highly efficient and green synthetic protocols for ionic liquids. mdpi.com

Ultrasound-Assisted Synthesis

Green Chemistry Principles in this compound Synthesis

Solvent-Free Synthetic Routes

A key tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. mudring.org For the synthesis of this compound, several methods can be performed under solvent-free conditions. The direct alkylation of pyridine with alkyl triflates is a prime example of a solvent- and halogen-free synthesis that produces the ionic liquid with high purity and in quantitative yield. researchgate.net Similarly, one-pot syntheses assisted by microwave or ultrasound irradiation are often conducted without a solvent, which not only prevents pollution but also simplifies the purification of the final product. mdpi.comscielo.org.mx These approaches exemplify how the synthesis of ionic liquids can be designed to be more environmentally benign. mpg.de

Reduction of Halogen Impurities

Halogen impurities, particularly chlorides and bromides, are common contaminants in this compound, often remaining from precursor materials used in synthesis. solvomet.eu The presence of these halides can significantly alter the physicochemical properties of the ionic liquid, making their removal crucial for high-purity applications. solvomet.eu

Several methods have been developed to reduce halogen content. For hydrophilic ionic liquids, which can be challenging to purify with simple water washing, a common approach involves dissolving the ionic liquid in a water-immiscible organic solvent, such as methylene (B1212753) chloride. This allows for subsequent washing with deionized water to remove the water-soluble halide salts. researchgate.net

Another effective, albeit more complex, method is electrolysis. In this process, halide impurities are oxidized at the anode. For instance, bromide ions are oxidized to bromine. To facilitate removal, the electrolyzed ionic liquid can be treated with ethylene (B1197577) gas. This converts the halogens (e.g., Br2, Cl2) into volatile compounds like 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644), which can then be easily removed under vacuum. researchgate.net This technique has been shown to reduce halide impurities from weight percentages in the range of 0.94–4.47% down to 0.06%–0.29% without significant loss of the ionic liquid. researchgate.net

The most proactive strategy to eliminate halogen impurities is to adopt halogen-free synthesis routes. researchgate.netacs.org These methods avoid the use of alkyl halides, which are a primary source of contamination. researchgate.net A prominent example is the direct alkylation of an organic base with reagents like methyl or ethyl trifluoromethanesulfonate, which circumvents the formation of halide byproducts. researchgate.netmdpi.com

Purification and Isolation Techniques

Solvent Extraction Methods

Solvent extraction is a versatile and widely employed technique for the purification of this compound and other ionic liquids. nih.govuctm.edu This method is effective for removing a range of impurities, including residual organic salts, unreacted starting materials, halide ions, and acid residues. google.com The principle of liquid-liquid extraction relies on the differential solubility of the ionic liquid and its impurities between two immiscible liquid phases. uctm.edu

The choice of the extracting solvent is critical for the efficiency of the purification process. The ideal solvent should be capable of selectively dissolving either the impurities or the ionic liquid, while forming a distinct second phase for easy separation. google.com A variety of organic solvents have been utilized for this purpose, including:

Methylene chloride

Ethyl acetate (B1210297)

Hexane

Diethyl ether nih.govgoogle.com

Continuous liquid-liquid extraction has been shown to be a particularly efficient industrial method. In one patented process, unpurified N-butylpyridinium trifluoromethanesulfonate containing 15,000 ppm of chloride ions and 300 ppm of potassium ions was purified using this technique. The process yielded a product with significantly reduced impurity levels, achieving a 95% recovery yield of the ionic liquid. google.com

Table 1: Impurity Reduction in N-butylpyridinium trifluoromethanesulfonate via Liquid/Liquid Continuous Extraction

| Impurity | Concentration Before Purification (ppm) | Concentration After Purification (ppm) | Yield (%) |

|---|---|---|---|

| Chloride Ions | 15,000 | 5 - 200 | 95 |

| Potassium Ions | 300 | 1 - 5 |

Data sourced from patent WO2004080974A1. google.com

Vacuum Drying Procedures

Due to the hygroscopic nature of many ionic liquids, including this compound, water is a common impurity that can affect its properties and performance. acs.org Vacuum drying is a standard and effective procedure for removing residual water and other volatile solvents. nih.govacs.org

The process involves heating the ionic liquid under reduced pressure. This lowers the boiling point of the volatile impurities, facilitating their evaporation. The specific conditions for vacuum drying can vary, but typically involve elevated temperatures and low pressures maintained for an extended period. For instance, drying this compound at 333 K (60°C) and 70 Pa for several days has been reported to significantly reduce water content. acs.org Another procedure describes drying the compound under a vacuum of 0.13 mbar at 120°C for 30 minutes. researchgate.netnih.gov

The effectiveness of the drying process is commonly verified by Karl Fischer titration, a standard method for water content determination. acs.orgnih.govacs.org Researchers have successfully reduced the water content in this compound samples to below 500 ppm, and in some cases, to as low as 33-49 ppm using optimized vacuum drying protocols. acs.org

Table 2: Reported Vacuum Drying Conditions for Pyridinium-Based Ionic Liquids

| Ionic Liquid | Temperature | Pressure | Duration | Reference |

|---|---|---|---|---|

| This compound | 333 K (60°C) | 70 Pa | 17 days | acs.org |

| This compound | 120°C | 0.13 mbar | 30 min | researchgate.net |

| Pyridinium-based ILs | - | 0.05 kPa | 24 h | acs.org |

Comparative Analysis of Synthetic Efficiencies and Purity Profiles

The efficiency and purity of synthesized this compound are highly dependent on the chosen synthetic route. A comparative analysis reveals significant differences between various methodologies.

One of the most efficient methods is a solvent- and halogen-free synthesis involving the direct alkylation of pyridine with methyl trifluoromethanesulfonate. This reaction proceeds rapidly at room temperature and results in a quantitative yield of high-purity this compound without the formation of halide byproducts. researchgate.netnih.govmdpi.com Similarly, the reaction of N-butylpyridinium bromide with methyl triflate also provides a quantitative yield, though it starts from a halide-containing precursor. researchgate.netnih.gov

In contrast, a one-pot synthesis where pyridine, 1-chlorobutane, and potassium triflate are reacted under microwave irradiation offers a lower yield, typically between 60% and 79%. nih.govmdpi.com A major drawback of this method is the formation of potassium chloride as a byproduct, which necessitates subsequent purification steps using organic solvents to remove the halide impurities. mdpi.com

The purity profile is a critical aspect of the synthesis. Halogen-free routes inherently produce a cleaner product. For methods that generate halide byproducts, purification is essential. As detailed in a patent, liquid/liquid continuous extraction can purify N-butylpyridinium trifluoromethanesulfonate to a high degree, reducing chloride content from 15,000 ppm to as low as 5 ppm, with a final product yield of 95%. google.com Purity is typically assessed using techniques like NMR spectroscopy, while specific impurity levels, such as water and halides, are quantified by Karl Fischer titration and ion chromatography, respectively. solvomet.euacs.org

Table 3: Comparison of

| Synthetic Method | Reactants | Reported Yield | Key Purity Considerations | Reference |

|---|---|---|---|---|

| Direct Alkylation (Halogen-Free) | Pyridine, Methyl trifluoromethanesulfonate | Quantitative | High purity, no halide byproducts | researchgate.net |

| Metathesis Reaction | N-Butylpyridinium bromide, Methyl triflate | Quantitative | Starts with halide precursor, but final product is high purity | researchgate.net |

| One-Pot Microwave Synthesis | Pyridine, 1-Chlorobutane, Potassium triflate | 60-79% | Requires extensive purification to remove halide byproducts (KCl) | mdpi.com |

| Purification of Crude Product | Crude N-butylpyridinium trifluoromethanesulfonate | 95% (Recovery) | Effectively removes halide (to <200 ppm) and metal ion impurities | google.com |

Spectroscopic and Computational Characterization of 1 Butylpyridinium Triflate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a primary tool for the structural confirmation of 1-butylpyridinium (B1220074) triflate, providing detailed information about the chemical environment of hydrogen, carbon, and fluorine nuclei within its structure.

The ¹H NMR spectrum of 1-butylpyridinium triflate provides distinct signals for the protons of the pyridinium (B92312) ring and the butyl chain. Studies have reported detailed chemical shift assignments, typically in deuterated acetonitrile (B52724) (CD₃CN). The protons on the pyridinium ring ortho to the nitrogen atom (H-2, H-6) are the most deshielded due to the positive charge, appearing furthest downfield. The para proton (H-4) and meta protons (H-3, H-5) appear at intermediate shifts. The protons on the butyl chain show characteristic aliphatic signals, with the methylene (B1212753) group attached directly to the pyridinium nitrogen (α-CH₂) being the most downfield of the chain due to the inductive effect of the cationic ring.

A representative set of ¹H NMR data for this compound is presented below. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinium H-2, H-6 | 8.81 | d (doublet) |

| Pyridinium H-4 | 8.50 | t (triplet) |

| Pyridinium H-3, H-5 | 8.03 | m (multiplet) |

| Butyl α-CH₂ | 4.54 | t (triplet) |

| Butyl β-CH₂ | 1.90 | m (multiplet) |

| Butyl γ-CH₂ | 1.35 | m (multiplet) |

| Butyl δ-CH₃ | 0.93 | t (triplet) |

Table 1: ¹H NMR Chemical Shifts for this compound in CD₃CN. researchgate.net

The ¹³C NMR spectrum offers complementary structural information, identifying the unique carbon environments in both the cation and anion. The carbons of the pyridinium ring resonate in the aromatic region, with their shifts influenced by the nitrogen heteroatom and the positive charge. The ortho (C-2, C-6) and para (C-4) carbons are typically the most downfield. The butyl chain carbons appear in the aliphatic region of the spectrum. The triflate anion contributes a characteristic signal for its carbon atom, which is typically observed as a quartet due to coupling with the three fluorine atoms. The chemical shifts for the 1-butylpyridinium cation are similar to those observed for related salts like 1-butylpyridinium bromide. mdpi.com

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Pyridinium C-4 | ~145 |

| Pyridinium C-2, C-6 | ~144 |

| Pyridinium C-3, C-5 | ~128 |

| Triflate CF₃ | ~121 (quartet) |

| Butyl α-CH₂ | ~60 |

| Butyl β-CH₂ | ~33 |

| Butyl γ-CH₂ | ~19 |

| Butyl δ-CH₃ | ~13 |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the fluorine-containing triflate anion. In the spectrum of this compound, the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group give rise to a single, sharp resonance. For a free, uncoordinated triflate anion in solution, this signal characteristically appears at approximately -79 ppm relative to a CFCl₃ standard. researchgate.net This chemical shift confirms the presence and electronic environment of the triflate counterion.

¹³C NMR Spectroscopic Analysis

Advanced Spectroscopic Techniques

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide further insight into the molecular structure and intermolecular interactions of this compound by probing its molecular vibrations.

The IR spectrum of this compound is a superposition of the vibrational modes of the 1-butylpyridinium cation and the triflate anion. The cation's spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the butyl group just below 3000 cm⁻¹. The triflate anion exhibits several strong, characteristic absorption bands. mdpi.commdpi.com The symmetric and asymmetric stretching vibrations of the SO₃ group and the CF₃ group are particularly prominent and diagnostic.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| SO₃ Asymmetric Stretch | ~1260 - 1270 |

| CF₃ Symmetric Stretch | ~1226 |

| CF₃ Asymmetric Stretch | ~1165 |

| SO₃ Symmetric Stretch | ~1032 |

| S-O Bond Vibration | ~638 |

| O-S-O Bending Modes | ~574, ~518 |

Table 3: Key Infrared Absorption Bands for this compound. mdpi.commdpi.com

Raman spectroscopy complements IR spectroscopy by providing information on non-polar or weakly polar vibrations. For the triflate anion, the symmetric stretching mode of the SO₃ group and the symmetric deformation of the CF₃ group are particularly Raman active and serve as sensitive probes of the ionic environment. nih.govdatapdf.com Studies on triflate-containing electrolytes have identified key bands associated with the anion. osti.gov The 1-butylpyridinium cation also contributes characteristic bands, primarily from the vibrations of the pyridinium ring.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| SO₃ Symmetric Stretch | ~1030 - 1050 |

| CF₃ Symmetric Deformation | ~760 |

| Pyridinium Ring Modes | Various bands in the fingerprint region |

Table 4: Key Raman Shifts for this compound. nih.govdatapdf.comosti.gov

Infrared (IR) Spectroscopy

X-ray Diffraction Studies in Condensed Phases

X-ray diffraction (XRD) is a powerful analytical technique for investigating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, detailed information about the arrangement of atoms, including bond lengths, bond angles, and unit cell dimensions, can be obtained. uol.deuhu-ciqso.es This technique has been instrumental in characterizing the solid-state structures of ionic liquids like this compound, providing insights into their polymorphic behavior and the nature of intermolecular interactions in the condensed phase. researchgate.net

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a compound's crystal structure. uol.de For this compound, obtaining suitable single crystals can be challenging, a common issue with many ionic liquids. However, when successful, SC-XRD analysis offers a definitive three-dimensional map of the ionic packing in the crystalline state. This reveals the specific conformations of the 1-butylpyridinium cation and the triflate anion, as well as the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal lattice. researchgate.netncl.ac.uk

A study on the phase behavior of selected 1-butylpyridinium ionic liquids, including the triflate salt, highlighted the use of X-ray diffraction to resolve the crystal structures of different polymorphs. researchgate.net The precise atomic coordinates, bond lengths, and angles derived from SC-XRD are crucial for validating and refining computational models.

Table 1: Illustrative Crystallographic Data from a Hypothetical Single Crystal X-ray Diffraction Study of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 14.789 |

| β (°) | 98.76 |

| Volume (ų) | 1845.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.450 |

Note: The data in this table is illustrative and intended to represent typical parameters obtained from a single crystal XRD experiment. Actual values would be determined from experimental data.

Variable-Temperature X-ray Powder Diffraction

Variable-temperature X-ray powder diffraction (VT-XRPD) is a key technique for studying phase transitions in crystalline materials as a function of temperature. rsc.orgmdpi.com Unlike SC-XRD, which analyzes a single crystal, XRPD uses a powdered sample containing a multitude of tiny, randomly oriented crystallites. mdpi.com This method is particularly useful for ionic liquids like this compound, which can exhibit complex thermal behavior, including multiple solid-solid phase transitions and the formation of different polymorphic forms. researchgate.net

In a study of this compound, VT-XRPD was used in conjunction with differential scanning calorimetry (DSC) to identify and characterize its polymorphic behavior. researchgate.net The experiments revealed the existence of at least two crystalline phases, denoted as crI and crII. The transition between these phases was observed through changes in the diffraction patterns as the temperature was varied. For instance, the diffractogram corresponding to the crII phase was recorded at 200 K, while the crI phase was observed at 260 K. researchgate.net This technique allows for the determination of the temperature ranges over which different polymorphs are stable and provides structural information about each phase. researchgate.netangstrom-advanced.com

Quantum Chemical Computations

Quantum chemical computations have become an indispensable tool for understanding the molecular-level properties and interactions of ionic liquids. These theoretical methods provide insights that can be difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ut.ee It has been widely applied to study ionic liquids, including this compound, to understand their structural properties, intermolecular interactions, and phase behavior. researchgate.netrsc.org DFT calculations can be used to optimize the geometries of ion pairs and larger clusters, calculate binding energies, and predict vibrational frequencies.

For this compound, DFT calculations have been employed to investigate the potential energy landscape related to observed polymorphism. researchgate.net By performing energy scans corresponding to structural changes, such as the rotation of the butyl side chain of the cation (trans/gauche conformations), researchers can better understand the relative stabilities of different polymorphs. researchgate.net These calculations have shown that different conformations can lead to distinct crystal packing arrangements with very similar energies, explaining the existence of multiple polymorphic forms. researchgate.netrsc.org

DFT methods, often combined with corrections for dispersion interactions (e.g., PBE-D3), are crucial for accurately modeling the non-covalent interactions that are dominant in ionic liquids. researchgate.net The choice of the functional and basis set is critical for obtaining reliable results that are in good agreement with experimental data. ut.ee

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of ionic liquids, including their structure, transport properties, and phase transitions. acs.orghbni.ac.in These simulations rely on force fields, which are a set of parameters that describe the potential energy of the system as a function of the atomic coordinates.

For pyridinium-based ionic liquids, MD simulations have been used to investigate their nanostructural organization and the interactions between ions. researchgate.net These simulations can reveal the formation of ionic networks and nonpolar domains, providing insights into the liquid-state structure. researchgate.netnih.gov

The configuration and stability of ion pairs are fundamental to understanding the properties of ionic liquids. acs.org In this compound, the interaction between the 1-butylpyridinium cation and the triflate anion determines the local structure and, consequently, the macroscopic properties of the material.

Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in defining the structure and properties of this compound ([BPy][OTf]). The primary interactions occur between the triflate ([OTf]⁻) anion and the 1-butylpyridinium ([BPy]⁺) cation. Computational studies, particularly those using density functional theory (DFT), have elucidated the nature of these bonds.

The triflate anion, with its electronegative oxygen atoms, acts as a strong hydrogen bond acceptor. It interacts with the acidic hydrogen atoms on the pyridinium ring of the cation. nih.gov Research on the closely related 1-butylpyridinium tetrafluoroborate (B81430) ([BPy][BF₄]) shows that the hydrogen atoms on the pyridinium ring, especially the one at the C2 position, are highly positive due to the electron-withdrawing effect of the nitrogen atom, making them prime sites for hydrogen bonding. academie-sciences.fracademie-sciences.fr By analogy, in [BPy][OTf], strong hydrogen bonds are expected between the sulfonate oxygen atoms of the triflate anion and these ring hydrogens. Evidence from studies on other triflate-based ionic liquids confirms that hydrogen bonding between the anion's oxygen atoms and the cation is a dominant interaction. nih.gov

Spatial Distribution of Ions

The spatial arrangement of cations and anions in this compound is characterized by a structured, long-range order rather than a random liquid distribution. nih.govacs.org Molecular dynamics (MD) simulations are a powerful tool for visualizing this microscopic structure. These simulations reveal a distinct alternating arrangement of [BPy]⁺ cations and [OTf]⁻ anions, driven by the strong electrostatic and hydrogen bonding interactions between them. nih.govarxiv.org

For pyridinium-based ionic liquids, the anions are typically located above and below the plane of the pyridinium ring, interacting with the acidic ring protons. researchgate.net This arrangement influences the relative orientation of the cations. Due to steric hindrance from the anions, a parallel stacking of the pyridinium rings is often disfavored. Instead, a "T-shaped" orientation, where the edge of one pyridinium ring points towards the face of another, is indicated to be a key feature in the interaction between two cations. nih.govacs.orgresearchgate.net

The butyl chains of the cations tend to aggregate, forming nonpolar domains within the ionic liquid. This micro-segregation leads to a nanostructured environment with distinct polar (ionic head groups and anions) and nonpolar (alkyl chains) regions. This underlying structure is fundamental to understanding the macroscopic properties of the ionic liquid. The specific crystal structure of a complex involving europium triflate and this compound has been resolved, providing concrete data on ion packing in the solid state. researcher.life

Table 1: Crystallographic Data for a this compound Containing Compound researcher.life

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 (No. 2) |

| a (Å) | 5.734(1) |

| b (Å) | 10.500(2) |

| c (Å) | 19.088(4) |

| α (°) | 98.09(3) |

| β (°) | 93.79(3) |

| γ (°) | 91.46(3) |

| Volume (ų) | 1134.5(4) |

| Z | 2 |

Note: Data from the crystal structure of a europium triflate complex containing this compound.

Computational Modeling for Physicochemical Property Prediction

Computational modeling, primarily through molecular dynamics (MD) simulations and density functional theory (DFT), is indispensable for predicting and understanding the physicochemical properties of this compound. ut.ee These methods provide insights at the molecular level that are crucial for designing task-specific ionic liquids. rsc.org

DFT calculations are employed to investigate the electronic structure, optimize ion pair geometries, and determine interaction energies. rsc.orgresearchgate.net This information is fundamental for understanding properties like phase behavior and thermal stability. researchgate.net For instance, DFT has been used to study the polymorphism and local disorder in the crystalline phases of [BPy][OTf]. researchgate.net

MD simulations, which model the movement of atoms and molecules over time, are used to predict a range of thermodynamic and transport properties. arxiv.orgacs.org A critical component for accurate MD simulations is a reliable force field (FF), which defines the potential energy of the system. Researchers have developed specific FFs for pyridinium-based ionic liquids, including [BPy][OTf], by refining parameters based on DFT calculations to accurately account for cation-anion interactions. arxiv.org Once a reliable FF is established, MD simulations can be used to predict properties such as:

Density: The mass per unit volume.

Viscosity: A measure of a fluid's resistance to flow.

Self-diffusion coefficients: A measure of the translational mobility of the ions.

Ionic conductivity: A measure of the liquid's ability to conduct an electric current.

Heat of vaporization: The energy required to transform the liquid into a gas.

These simulations allow for the systematic study of how changes in the cation or anion structure affect the macroscopic properties of the ionic liquid, facilitating the rational design of new materials. arxiv.orgacs.org

Catalytic Applications of 1 Butylpyridinium Triflate

Role as a Catalyst and Reaction Medium in Organic Transformations

1-Butylpyridinium (B1220074) triflate, [Bpy]OTf, is a pyridinium-based ionic liquid (IL) recognized for its valuable properties in organic synthesis. Ionic liquids are salts with low melting points, and their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. In many organic transformations, 1-butylpyridinium triflate functions not only as an environmentally benign reaction medium but also as a catalyst or co-catalyst. researchgate.netscirp.org

Its role is particularly significant in reactions that proceed through ionic intermediates, where the polar nature of the ionic liquid can stabilize charged species and enhance reaction rates and selectivities. A key advantage of using this compound is the potential for catalyst and solvent recycling. After a reaction, products can often be separated through extraction with a less polar solvent or by distillation, allowing the ionic liquid phase, which may contain the catalyst, to be recovered and reused in subsequent reactions with minimal loss of activity. researchgate.net This recyclability is a cornerstone of green chemistry, aiming to reduce chemical waste and improve process efficiency. researchgate.net Research has demonstrated the application of pyridinium-based ionic liquids, including this compound, in a variety of acid-catalyzed reactions, where they can facilitate high yields and selectivities under relatively mild conditions. researchgate.netscielo.br

Friedel-Crafts Reactions

The Friedel-Crafts reactions, encompassing alkylation and acylation, are fundamental C-C bond-forming reactions that attach substituents to aromatic rings. nih.gov this compound has been employed as a medium in these reactions, often in combination with a Lewis acid catalyst, to improve reaction efficiency and catalyst recyclability. researchgate.net

In Friedel-Crafts alkylations, this compound serves primarily as a supportive reaction medium for Lewis acid catalysts. Traditional alkylations often require stoichiometric amounts of catalysts like aluminum chloride (AlCl₃), leading to significant waste. The use of ionic liquids can facilitate reactions with only catalytic amounts of the Lewis acid. organic-chemistry.org For instance, pyridinium-based ionic liquids have been used in the alkylation of benzene (B151609) with alkenes in the presence of AlCl₃. researchgate.net

The catalytic system often involves a metal triflate, such as samarium triflate (Sm(OTf)₃) or iron triflate (Fe(OTf)₃), which acts as the primary Lewis acid. organic-chemistry.orgnih.gov The ionic liquid medium enhances the catalytic activity and allows for the easy separation and recycling of the catalyst system. While highly electron-deficient arenes are generally poor substrates for Friedel-Crafts alkylation, the use of strong acid catalysts in appropriate media can drive the reaction to completion. wiley-vch.de The reaction of electron-rich arenes with alkenes or α,β-unsaturated carbonyl compounds, promoted by a halogen source and catalyzed by a metal triflate, provides an efficient route to various alkylated aromatic compounds. organic-chemistry.org

This compound ([bupy]OTf) has demonstrated utility as a reaction medium for intramolecular Friedel-Crafts acylation, a key step in the synthesis of cyclic ketones like 1-indanone (B140024) and 1-tetralone. researchgate.net In these reactions, a metal triflate, such as bismuth(III) triflate (Bi(OTf)₃) or scandium(III) triflate (Sc(OTf)₃), acts as the Lewis acid catalyst, while the ionic liquid serves to dissolve the reactants and facilitate the reaction, often under microwave irradiation to shorten reaction times. researchgate.net The combination of a metal triflate catalyst within the [bupy]OTf ionic liquid creates an efficient and recyclable system for these transformations. researchgate.net The use of pyridinium-based ionic liquids with catalysts like AlCl₃ or FeCl₃ has also been explored for the acylation of various aromatic compounds. researchgate.net

Table 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic and 4-Arylbutanoic Acids in [bupy]OTf This table presents data from the intramolecular Friedel-Crafts acylation of various arylalkanoic acids using different metal triflate catalysts in 1-butylpyridinium trifluoromethanesulfonate (B1224126) ([bupy]OTf) under microwave (MW) irradiation.

| Substrate | Catalyst (10 mol%) | Conditions | Time (min) | Product | Yield (%) |

| 3-Phenylpropanoic acid | Bi(OTf)₃ | MW, 120°C | 15 | 1-Indanone | 75 |

| 3-Phenylpropanoic acid | Sc(OTf)₃ | MW, 120°C | 15 | 1-Indanone | 80 |

| 3-(4-Methoxyphenyl)propanoic acid | Bi(OTf)₃ | MW, 120°C | 10 | 5-Methoxy-1-indanone | 85 |

| 3-(4-Methoxyphenyl)propanoic acid | Sc(OTf)₃ | MW, 120°C | 10 | 5-Methoxy-1-indanone | 90 |

| 4-Phenylbutanoic acid | Bi(OTf)₃ | MW, 140°C | 15 | 1-Tetralone | 82 |

| 4-Phenylbutanoic acid | Sc(OTf)₃ | MW, 140°C | 15 | 1-Tetralone | 88 |

| 4-(4-Methoxyphenyl)butanoic acid | Bi(OTf)₃ | MW, 140°C | 10 | 6-Methoxy-1-tetralone | 90 |

| 4-(4-Methoxyphenyl)butanoic acid | Sc(OTf)₃ | MW, 140°C | 10 | 6-Methoxy-1-tetralone | 95 |

Data sourced from Tran, P. H., et al. (2015). researchgate.net

Alkylation Reactions

Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. beilstein-journals.org The use of ionic liquids like this compound as a reaction medium can lead to significant rate enhancements and improved stereoselectivity (endo/exo ratio) compared to conventional organic solvents. These effects are often attributed to the organized solvent structure and high polarity of the ionic liquid, which can stabilize the polar transition state of the reaction.

Often, a Lewis acid catalyst such as a rare-earth metal triflate (e.g., erbium triflate, Er(OTf)₃) is used in conjunction with the ionic liquid. nih.gov The catalyst enhances the reactivity of the dienophile, while the ionic liquid medium facilitates catalyst recovery and reuse. Studies on the reaction between cyclopentadiene (B3395910) and various dienophiles have shown that both the choice of ionic liquid and the presence of a catalyst can influence the product yield and the endo/exo selectivity. nih.govmasterorganicchemistry.com While the endo product is typically favored under kinetic control at lower temperatures, higher temperatures can lead to the formation of the more thermodynamically stable exo product. sciforum.netnih.gov

Table 2: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate (B77674) in Various Media This table compares the yield and stereoselectivity of the Diels-Alder reaction between cyclopentadiene and methyl acrylate in different solvents, including a pyridinium-based ionic liquid system.

| Solvent/Medium | Catalyst | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio |

| Dichloromethane | None | 20 | 3 | 72 | 87:13 |

| Dichloromethane | Er(OTf)₃ (10 mol%) | 20 | 0.5 | 98 | 94:6 |

| [hmpy]NTf₂¹ | None | 20 | 3 | 75 | 90:10 |

| [hmpy]NTf₂¹ | Er(OTf)₃ (10 mol%) | 20 | 0.5 | 99 | 95:5 |

| [mpy]OTf² | Er(OTf)₃ (10 mol%) | 20 | 0.5 | 99 | 96:4 |

¹[hmpy]NTf₂ = 1-hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ²[mpy]OTf = 1-methylpyridinium trifluoromethanesulfonate Data adapted from Bortolini, O., et al. (2011). nih.gov

Aldol (B89426) Condensations

The aldol condensation is a vital carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds. google.com The reaction can be catalyzed by either acids or bases. While specific studies focusing solely on this compound are limited, pyridinium-based ionic liquids have been investigated as media for these transformations. A patent describes a process for conducting aldol condensation reactions of aldehydes in the presence of a neutral ionic liquid medium with a pyridinium-based cation and a basic catalyst. tandfonline.com

Furthermore, functionalized or "task-specific" ionic liquids have been developed to act as both the solvent and catalyst for aldol reactions. google.commdpi.com For example, ionic liquids incorporating basic functional groups have been shown to efficiently catalyze the condensation of aromatic aldehydes with ketones, often with enhanced performance under microwave irradiation. google.com The use of an ionic liquid facilitates product separation and allows for the recycling of the catalytic medium, aligning with the principles of green chemistry. google.com

Acetylation Reactions

Acetylation is a common and crucial transformation in organic synthesis for the protection of hydroxyl, amino, and thiol functional groups. organic-chemistry.orgresearchgate.net The reaction typically involves an acylating agent like acetic anhydride (B1165640) and a catalyst. This compound can serve as a reaction medium for these transformations. While some studies indicate that the choice of both the cation and anion of the ionic liquid is critical for reaction success, others show that metal triflates, such as silver triflate (AgOTf) or copper(II) triflate (Cu(OTf)₂), are effective catalysts for acetylation in various ionic liquids or under solvent-free conditions. organic-chemistry.orgsci-hub.cat

For example, the acetylation of alcohols with acetic anhydride has been studied in 1-n-butyl-pyridinium tetrafluoroborate (B81430), where the reaction did not proceed to completion, highlighting the importance of the anion. However, pyridinium-based ionic liquids have been successfully used as recyclable catalysts and media for other esterification reactions. scielo.br The use of a metal triflate catalyst often generates triflic acid in situ, which is the active catalytic species that activates the substrate for acetylation. organic-chemistry.org The ionic liquid medium can promote the reaction and facilitate simple workup and catalyst recycling.

Interaction with Lewis Acids (e.g., AlCl₃, FeCl₃)

Comparison with Other Ionic Liquid Catalysts

The catalytic efficacy of an ionic liquid (IL) is a direct consequence of the unique physicochemical properties imparted by its constituent cation and anion. When evaluating this compound ([BPy][OTf]) as a catalyst, a comparison with other ionic liquids, particularly those based on different cations (like imidazolium) and anions (like tetrafluoroborate or hexafluorophosphate), is crucial for understanding its relative advantages and specific areas of application.

Comparison in Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction where the choice of catalyst and solvent can significantly influence conversion rates and product selectivity. Research has shown that pyridinium-based ILs can offer distinct advantages over the more commonly studied imidazolium-based systems. For instance, in the intramolecular Friedel-Crafts acylation, metal triflates were tested in both this compound ([BPy][OTf]) and 1-butyl-3-methylimidazolium triflate ([bmim][OTf]). researchgate.net

Similarly, in the benzoylation of anisole (B1667542) with benzoyl chloride, the catalytic system of copper(II) triflate (Cu(OTf)₂) in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) was compared to traditional molecular solvents. The ionic liquid system demonstrated superior performance, achieving quantitative conversion within an hour and a high regioselectivity towards the para-product. researchgate.net When compared to molecular solvents like acetonitrile (B52724) (CH₃CN) and 1,2-dichloroethane (B1671644) (CH₂ClCH₂Cl), the IL system provided significantly higher conversion rates and better selectivity. researchgate.net While this study focused on an imidazolium (B1220033) IL, it underscores the performance enhancement ILs can offer. In other studies, pyridinium-based ILs have been shown to outperform imidazolium ILs in certain contexts. researchgate.netresearchgate.net For example, some reports indicate that molten salts with aromatic cations, such as pyridinium (B92312), exhibit slightly higher activity in certain catalytic processes. researchgate.net

Table 1: Comparison of Catalytic Performance in Benzoylation of Anisole

| Catalyst System | Solvent | Time (h) | Conversion (%) | o/p Ratio | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ | [bmim][BF₄] | 1 | 100 | 4/96 | researchgate.net |

| Cu(OTf)₂ | CH₃CN | 1 | 64 | 7/93 | researchgate.net |

| Cu(OTf)₂ | CH₂ClCH₂Cl | 1 | 73 | 7/93 | researchgate.net |

Influence of Cation: Pyridinium vs. Imidazolium

The nature of the cation is a key determinant of an IL's catalytic performance. In several instances, pyridinium-based ILs have demonstrated superior results compared to their imidazolium counterparts. researchgate.net For example, in the transesterification of cottonseed oil for biodiesel production, Brønsted acidic ILs with a pyridinium cation, such as 1-(4-sulfonic acid) butylpyridinium hydrogensulfate ([BSPy][HSO₄]), showed the highest catalytic activity among the tested ILs, which also included imidazolium-based variants. scielo.br This particular pyridinium IL achieved a 92% yield of fatty acid methyl esters, a result attributed to its higher Brønsted acidity. scielo.br Similarly, in certain Heck reactions, N-hexylpyridinium salts were found to give higher product yields than imidazolium-based salts. rsc.org

Influence of Anion: Triflate vs. Other Anions

The superiority of the triflate anion has been demonstrated in various reactions. For example, the Claisen rearrangement of aromatic allyl esters in ethyl-DBU triflate ([EtDBU][OTf]) results in yields of up to 91%. mdpi.comresearchgate.net In stark contrast, when the same reaction is performed in ILs with more common anions, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]) or 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]), the yields plummet to a mere 9–12%. mdpi.comresearchgate.net This highlights the critical role the anion plays in the catalytic process.

The acidity of protic pyridinium ILs, which is crucial for acid-catalyzed reactions, is also heavily influenced by the anion. A study established the acidity order for 2-methylpyridinium-based ILs as: [2-MPyH][OTf] > [2-MPyH][CH₃SO₃] > [2-MPyH][Tfa]. This order was consistent with the catalytic activities observed in probe reactions, with the triflate-based IL being the most acidic and most active catalyst. ionike.com

Table 2: Effect of Anion on Catalytic Yield in Claisen Rearrangement

| Ionic Liquid Catalyst | Yield (%) | Reference |

|---|---|---|

| [EtDBU][OTf] | up to 91 | mdpi.comresearchgate.net |

| [bmim][PF₆] | 9–12 | mdpi.comresearchgate.net |

| [bmim][BF₄] | 9–12 | mdpi.comresearchgate.net |

Electrochemical Investigations of 1 Butylpyridinium Triflate

Electrolyte Applications in Electrochemical Cells and Devices

Ionic liquids like 1-butylpyridinium (B1220074) triflate are considered for use as electrolytes in a range of electrochemical devices. Their negligible vapor pressure, high thermal and chemical stability, inherent ionic conductivity, non-flammability, and wide electrochemical window are key characteristics that make them attractive alternatives to traditional volatile organic solvents. researchgate.netelectrochem.org

Batteries and Supercapacitors

1-Butylpyridinium triflate and related pyridinium-based ionic liquids are investigated as potential electrolytes for batteries and supercapacitors. ontosight.aielectrochem.org The performance of these devices is intrinsically linked to the properties of the electrolyte. For instance, in lithium-sulfur (Li-S) batteries, the choice of the anion in the ionic liquid can significantly influence the battery's performance by affecting factors like polysulfide solubility and the formation of the solid electrolyte interphase (SEI) on the lithium anode. researchgate.net While some ionic liquids show good compatibility, others, such as those with the triflate anion, have been associated with poor cycling performance in certain battery chemistries due to strong interactions between the lithium ion and the triflate anion. researchgate.net

In the realm of supercapacitors, the favorable properties of ionic liquids, including their wide electrochemical windows, make them promising electrolytes. electrochem.org Research has explored various ionic liquids, including those based on pyridinium (B92312) cations, for these energy storage applications. electrochem.orgacs.org

Fuel Cell Research

The application of ionic liquids as electrolytes extends to fuel cell research. electrochem.orgsci-hub.stgoogle.com Their stability and ionic conductivity are advantageous in these systems. electrochem.org While specific research focusing solely on this compound in fuel cells is not extensively detailed in the provided results, the broader class of pyridinium-based ionic liquids is considered for such applications. electrochem.org

Ionic Conductivity Studies

The ionic conductivity of this compound is a critical parameter for its electrochemical applications. ontosight.airesearchgate.net This property is influenced by several factors, including temperature and the structural characteristics of its constituent ions. researchgate.net

Temperature Dependence of Conductivity

The ionic conductivity of this compound, like other ionic liquids, is highly dependent on temperature. researchgate.netnih.gov As the temperature increases, the conductivity generally increases. researchgate.netmdpi.com This relationship is a key area of study to understand the transport properties of the ionic liquid. researchgate.net For example, a study reported the ionic conductivity of 1-butyl-3-methylpyridinium (B1228570) triflate to be 2.35 mS/cm at 30 °C. iolitec.de

Non-Arrhenius Behavior and Vogel-Fulcher-Tammann (VFT) Equation

The temperature dependence of the ionic conductivity of this compound does not follow a simple Arrhenius relationship. researchgate.net Instead, it exhibits non-Arrhenius behavior, which is characterized by a curved plot of the logarithm of conductivity versus the inverse of temperature. researchgate.net This behavior is typical for many ionic liquids and indicates that the activation energy for conduction is not constant but changes with temperature. researchgate.net

This non-linear dependence is well-described by the Vogel-Fulcher-Tammann (VFT) equation. researchgate.netudel.eduwikipedia.org The VFT equation is an empirical formula used to model the temperature dependence of viscosity and conductivity in glass-forming liquids and supercooled liquids. researchgate.netwikipedia.orgaps.org

The VFT equation for conductivity (σ) is expressed as:

Where:

σ₀ is the maximum conductivity at infinite temperature. researchgate.net

B is a parameter related to the pseudo-activation energy for conduction. researchgate.net

T₀ is the Vogel temperature or ideal glass transition temperature. researchgate.net

By fitting experimental conductivity data to the VFT equation, researchers can extract these parameters to better understand the transport mechanisms within the ionic liquid. researchgate.net This analysis allows for the determination of the activation energy for conduction and provides insights into the "fragility" of the ionic liquid, which describes how rapidly its dynamic properties change as it approaches the glass transition temperature. researchgate.net

Electrochemical Stability Window

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction. researchgate.net This window is fundamentally determined by the chemical nature of the ions composing the ionic liquid. Generally, the oxidative stability (anodic limit) is dictated by the anion, while the reductive stability (cathodic limit) is influenced by the cation. researchgate.net

For ionic liquids containing the triflate (trifluoromethanesulfonate) anion, the electrochemical window is typically wide. The triflate anion exhibits high stability towards oxidation, which is attributed to the effective delocalization of the negative charge across the sulfonate group and the electron-withdrawing fluorine atoms. researchgate.net The reductive limit is set by the 1-butylpyridinium cation. While specific experimental values for the electrochemical window of pure this compound are not prominently detailed in the searched literature, data from related compounds provide context. For instance, 1-ethyl-3-methylimidazolium (B1214524) triflate, which shares the same anion, exhibits an electrochemical window greater than 4.0 V. semanticscholar.org Furthermore, gel polymer electrolytes incorporating a related pyridinium-based ionic liquid, 1-butyl-4-methylpyridinium bis(trifluoromethanesulfonyl)imide, have shown an electrochemical stability range of approximately 5.5 V. mdpi.com The size of the electrochemical window is also highly dependent on the measurement conditions, such as the type of working electrode used and the cutoff current density chosen to define the limits. researchgate.net

Polymer Electrolyte Systems Incorporating this compound

Polymer electrolytes that combine the mechanical properties of solid polymers with the ionic conductivity of liquid electrolytes are a significant area of research. aimspress.comaimspress.com Ionic liquids like this compound are incorporated into polymer matrices to create these systems, primarily through two methods: in situ polymerization and doping of pre-formed polymers. aimspress.com

In situ Polymerization in Molten Salts

In situ polymerization is a technique used to create highly conductive polymer electrolytes by polymerizing vinyl monomers directly within a room temperature molten salt, which acts as the electrolyte. researchgate.netresearchgate.net This process typically involves dissolving a monomer and a polymerization initiator in the ionic liquid, followed by initiation via heat or UV radiation to form a gel membrane. aimspress.comaimspress.com The resulting material is a mechanically stable polymer network swollen with the ionic liquid, which provides the pathways for ion conduction. researchgate.net

While this method has been successfully demonstrated for creating transparent and strong polymer electrolyte films, research prominently features the use of 1-butylpyridinium tetrafluoroborate (B81430) (BPBF₄) for this purpose. researchgate.netresearchgate.net For example, a network polymer created from 2-hydroxyethyl methacrylate (B99206) (HEMA) polymerized in situ within BPBF₄ was found to have an ionic conductivity of 10⁻³ S cm⁻¹ at 30°C. researchgate.netresearchgate.net Specific studies detailing the use of this compound as the molten salt medium for the in situ polymerization of monomers were not identified in the searched results.

Doped Polymer Electrolytes

A common approach to fabricating polymer electrolytes is to dope (B7801613) a host polymer matrix with an ionic liquid. aimspress.com The ionic liquid acts as a plasticizer, increasing the amorphous phase content of the polymer and enhancing the mobility of polymer chains, which in turn facilitates ion transport and improves ionic conductivity. aimspress.compan.pl

While direct studies on polymer electrolytes doped specifically with this compound are not detailed in the available literature, research on analogous systems highlights the principle. A relevant study investigated the effects of doping a polyethylene (B3416737) oxide (PEO) and ammonium (B1175870) iodide (NH₄I) polymer electrolyte with a structurally similar ionic liquid, 1-butyl-1-methylpyrrolidinium (B1250683) trifluoromethanesulfonate (B1224126) (BMPyrrOTf), which features the same triflate anion. pan.plresearchgate.net The addition of the triflate-based ionic liquid was shown to increase the electrolyte's conductivity. The highest conductivity of 4.15 × 10⁻⁵ S/cm was achieved at a concentration of 8 wt% of the ionic liquid dopant. pan.plresearchgate.net This enhancement is attributed to the plasticizing effect of the ionic liquid, which reduces the crystallinity of the PEO matrix and provides more charge carriers.

Table 1: Ionic Conductivity of PEO-NH₄I Polymer Electrolyte Doped with 1-Butyl-1-Methylpyrrolidinium Trifluoromethanesulfonate (BMPyrrOTf)

| BMPyrrOTf (wt%) | Ionic Conductivity (S/cm) |

| 0 | - |

| 2 | - |

| 4 | - |

| 6 | - |

| 8 | 4.15 x 10⁻⁵ |

| 10 | - |

Note: Specific conductivity values for lower concentrations were not provided in the source material, but the 8 wt% sample was identified as the highest conducting. pan.plresearchgate.net

Applications in Separation Science

Liquid-Liquid Extraction Processes

Liquid-liquid extraction (LLE) is a prominent application for ionic liquids. thieme-connect.com The choice of an ionic liquid as the extraction solvent is based on its ability to selectively solubilize certain components of a mixture. utwente.nl Pyridinium-based ionic liquids, in particular, have been investigated for their potential in several key separation challenges. researchgate.netresearchgate.net

The extraction of organic pollutants from aqueous solutions is a critical process in wastewater treatment. nih.gov Ionic liquids have been widely studied as alternative solvents to traditional volatile organic compounds for this purpose. thieme-connect.com The effectiveness of an ionic liquid in this application is heavily dependent on its properties, particularly its miscibility with water.

Ionic liquids containing the triflate anion are often soluble in water. escholarship.org This property necessitates specific strategies for their use in extracting organic compounds from aqueous streams. One approach is the formation of an aqueous two-phase system (ATPS), where a water-soluble ionic liquid and a salting-out agent (like a high-charge-density salt) are used to form two immiscible aqueous phases. researchgate.net This technique has been explored with related compounds like 1-butylpyridinium (B1220074) tetrafluoroborate (B81430) for the separation of water-soluble molecules. researchgate.net

While specific studies focusing exclusively on 1-butylpyridinium triflate for the extraction of common organic pollutants like phenols or dyes from water are not extensively detailed in the reviewed literature, the general application of ionic liquids in wastewater treatment is well-documented. researchgate.netsci-hub.se These processes leverage the tunable nature of ionic liquids to target specific contaminants, although challenges such as the recovery of the water-soluble IL from the purified water remain a key consideration. sci-hub.se

The separation of aromatic hydrocarbons (like benzene (B151609) and toluene) from aliphatic hydrocarbons (alkanes) is a significant industrial process, particularly in the petrochemical industry. utwente.nlntnu.no This separation is challenging due to the close boiling points of the components and the formation of azeotropes. utwente.nl Ionic liquids have emerged as promising solvents for this extraction, often demonstrating superior performance compared to conventional solvents like sulfolane (B150427). ntnu.nocambridge.org

Pyridinium-based ionic liquids are considered particularly effective for this separation. researchgate.netresearchgate.net The aromatic character of the pyridinium (B92312) cation is believed to enhance interactions with the target aromatic compounds, leading to higher selectivity. ntnu.no Research on ionic liquids analogous to this compound has shown high selectivity and favorable distribution coefficients for the extraction of toluene (B28343) from heptane. For instance, studies on 4-methyl-N-butylpyridinium tetrafluoroborate ([mebupy]BF₄) and N-butylpyridinium methylsulfate (B1228091) ([bupy]CH₃SO₄) demonstrate their potential. At 40°C, [mebupy]BF₄ exhibits a toluene/heptane selectivity of 50 and a toluene distribution coefficient of 0.45. ntnu.no These selectivities are significantly higher than that of sulfolane under similar conditions. utwente.nlntnu.no The performance of these related pyridinium ionic liquids suggests that this compound would also be a capable solvent for this application.

The data below illustrates the performance of analogous pyridinium-based ionic liquids compared to the industrial standard, sulfolane, for the separation of toluene from heptane.

Table 1: Toluene/Heptane Separation Performance of Pyridinium ILs vs. Sulfolane

| Solvent | Temperature (°C) | Toluene Distribution Coefficient (Dtol) | Toluene/Heptane Selectivity (Stol/hept) |

|---|---|---|---|

| [mebupy]BF₄ | 40 | 0.45 | 50 |

| [mebupy]CH₃SO₄ | 40 | 0.61 | 42 |

| Sulfolane | 40 | 0.31 | 31 |

| [mebupy]BF₄ | 75 | 0.48 | 39 |

| [bupy]CH₃SO₄ | 75 | 0.25 | 29 |

| Sulfolane | 75 | 0.33 | 19 |

Data sourced from Meindersma et al. (2004) ntnu.no

Separation of Organic Compounds from Aqueous Solutions

Role in Environmental Analysis and Waste Treatment

The application of ionic liquids in environmental remediation extends to their use as extraction media for a wide range of pollutants from industrial wastewater, including organic compounds and heavy metals. thieme-connect.comsci-hub.se Their low volatility makes them an attractive alternative to conventional solvents that can contribute to air pollution. nih.gov

The process of using ionic liquids for wastewater treatment typically involves liquid-liquid extraction to transfer contaminants from the aqueous phase to the ionic liquid phase. sci-hub.se Research has demonstrated the removal of various pollutants such as phenols, dyes, and pharmaceutical residues using this technology. nih.govresearchgate.net However, a significant challenge in the use of hydrophilic ionic liquids, such as those with a triflate anion, is their potential dissolution in the treated water. sci-hub.se This requires an additional separation step to recover the ionic liquid, preventing it from becoming a secondary pollutant and allowing for its reuse to improve the economic viability of the process. researchgate.netsci-hub.se While the broader class of pyridinium-based ionic liquids has been noted for properties like bactericidal effects and potentially lower ecotoxicity compared to other IL families, specific studies detailing the application of this compound in environmental analysis or large-scale waste treatment are limited in the available literature. nih.gov

Emerging Research Directions and Future Perspectives

Integration in Advanced Materials

The role of 1-Butylpyridinium (B1220074) triflate as a versatile medium and component in the creation of advanced materials is an expanding area of study. Its thermal stability and tunable solvent properties make it suitable for the fabrication of nanomaterials and for use in polymer science.